molecular formula C16H11FO3 B1623548 3-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 7397-23-1

3-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B1623548
CAS No.: 7397-23-1
M. Wt: 270.25 g/mol
InChI Key: HDSDUHZGXYSYKW-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H11FO3 and its molecular weight is 270.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125831. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A study on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles highlighted the potent cytotoxicity of these compounds in sensitive human breast cell lines, both ER+ and ER-. The investigation revealed the mono- and difluorinated benzothiazoles, including derivatives similar in structure to 3-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one, to exhibit significant antitumor activity. The compounds showed a unique biphasic dose-response relationship, indicative of their potential for pharmaceutical development in cancer treatment. The effectiveness of these compounds was attributed to their ability to induce cytochrome P450 CYP1A1, crucial for their antitumor specificity, without producing exportable metabolites that could reduce efficacy (Hutchinson et al., 2001).

DNA Binding and Antibacterial Properties

In another study focused on eco-sustainable synthesis, derivatives of 2-phenyl 1,3-benzodioxole, which share a structural similarity with this compound, were evaluated for their anticancer, DNA binding, and antibacterial properties. The research revealed that one of the synthesized compounds exhibited greater anticancer and antibacterial potency than standard reference compounds, highlighting the potential of such structures in medicinal chemistry. The DNA binding capacity of these compounds, particularly one derivative, demonstrated their potential as a foundation for further studies in anticancer and antibacterial therapies, showcasing the versatility and importance of this chemical framework in pharmaceutical research (Gupta et al., 2016).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSDUHZGXYSYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.